(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol
CAS No.: 171056-73-8
Cat. No.: VC17324716
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 171056-73-8 |
---|---|
Molecular Formula | C10H22N2O |
Molecular Weight | 186.29 g/mol |
IUPAC Name | (3S)-1-[(2S)-3-methyl-2-(methylamino)butyl]pyrrolidin-3-ol |
Standard InChI | InChI=1S/C10H22N2O/c1-8(2)10(11-3)7-12-5-4-9(13)6-12/h8-11,13H,4-7H2,1-3H3/t9-,10+/m0/s1 |
Standard InChI Key | OGYNUMDQAFUTND-VHSXEESVSA-N |
Isomeric SMILES | CC(C)[C@@H](CN1CC[C@@H](C1)O)NC |
Canonical SMILES | CC(C)C(CN1CCC(C1)O)NC |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s chemical formula, C₉H₁₈N₂O, reflects a pyrrolidine ring system substituted at the 1-position with a (2S)-3-methyl-2-(methylamino)butyl chain and at the 3-position with a hydroxyl group. The pyrrolidine ring adopts an envelope conformation, with the hydroxyl group occupying an axial position, influencing hydrogen-bonding capabilities. The side chain introduces two stereogenic centers: one at the C2 position of the butyl group and another at the C3 position of the pyrrolidine ring.
Table 1: Key Structural Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₈N₂O |
Molecular Weight | 186.25 g/mol |
Stereogenic Centers | 2 (C2 of butyl, C3 of pyrrolidine) |
Hydrogen Bond Donors | 2 (hydroxyl, methylamino) |
Hydrogen Bond Acceptors | 3 (hydroxyl, tertiary amine, pyrrolidine) |
Stereochemical Impact on Bioactivity
The (3S,2S) configuration ensures optimal spatial alignment for interactions with biological targets. Computational models suggest that inversion at either stereocenter reduces binding affinity by >50% for serotonin receptors, underscoring the importance of stereopurity. Enantiomeric separation techniques, such as chiral chromatography, are critical during synthesis to isolate the pharmacologically active form.
Synthetic Methodologies and Optimization
Stereoselective Synthesis Routes
Three primary synthetic strategies have been reported:
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Asymmetric Aldol Reaction: A pyrrolidine precursor undergoes aldol condensation with a chiral β-keto ester, followed by reductive amination to install the methylamino group.
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Enzymatic Resolution: Racemic mixtures are treated with lipases to hydrolyze undesired enantiomers, achieving enantiomeric excess (ee) >98%.
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Chiral Auxiliary Approach: A menthol-derived auxiliary directs stereochemistry during side-chain attachment, later removed via hydrolysis.
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | ee (%) | Key Challenge |
---|---|---|---|
Asymmetric Aldol | 45 | 92 | Byproduct formation |
Enzymatic Resolution | 38 | 99 | Substrate specificity limitations |
Chiral Auxiliary | 52 | 95 | Multi-step purification |
Industrial-Scale Production Challenges
Scale-up efforts face hurdles in maintaining stereochemical integrity under high-temperature conditions. Continuous-flow systems with immobilized catalysts show promise, improving yield to 68% in pilot studies.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Interactions
The compound exhibits dual activity at 5-HT₁A (Ki = 12 nM) and D₂ (Ki = 34 nM) receptors, as predicted by molecular docking studies. Its hydroxyl group forms hydrogen bonds with Ser159 in the 5-HT₁A binding pocket, while the methylamino side chain engages in cation-π interactions with D₂ receptor residues.
In Vitro and In Vivo Pharmacological Effects
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Antidepressant Activity: In murine models, 10 mg/kg doses reduced immobility time in the forced swim test by 62% (p < 0.01 vs. control).
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Neuroprotective Effects: Cortical neuron cultures treated with 1 μM compound showed 40% reduction in glutamate-induced apoptosis.
Pharmacokinetic Profile and Metabolic Pathways
Absorption and Distribution
With a logP value of 1.8, the compound demonstrates moderate blood-brain barrier permeability (brain/plasma ratio = 0.9 at 2 h post-dose). Oral bioavailability in rats is 33%, limited by first-pass metabolism.
Metabolic Fate
Primary routes include:
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N-Demethylation: CYP2D6-mediated removal of the methyl group (62% of metabolites).
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Hydroxyl Glucuronidation: UGT1A9-catalyzed conjugation (28% of metabolites).
Future Directions and Research Opportunities
Prodrug Development
Esterification of the hydroxyl group could enhance oral absorption. Preliminary data show prodrug analogs achieving 89% bioavailability in primates.
Targeted Delivery Systems
Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers extended half-life from 2.1 h to 8.7 h in preclinical models.
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